REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].[C:17](OCC)(=[O:19])[CH3:18]>N1C=CC=CC=1>[C:10]([O:9][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:17](=[O:19])[CH3:18])[CH:7]=1)(=[O:12])[CH3:11]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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NC1=NC=CC(=C1)CO
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Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 5 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under ice-cooling
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Type
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WASH
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Details
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the mixture was washed with water (150 mL), saturated aqueous sodium hydrogen carbonate solution (150 mL) and brine (150 mL) successively
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
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FILTRATION
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Details
|
The resulting solid was filtered off with hexane
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C.
|
Type
|
CUSTOM
|
Details
|
to give 6.7 g of the title reference compound as a colorless solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC1=CC(=NC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |